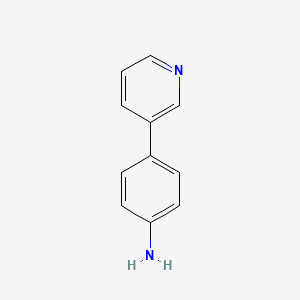

4-Pyridin-3-ylaniline

Description

The exact mass of the compound 4-Pyridin-3-ylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Pyridin-3-ylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridin-3-ylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFDPLVNPGJNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332669 | |

| Record name | 4-pyridin-3-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82261-42-5 | |

| Record name | 4-pyridin-3-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyridin-3-ylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-ylaniline, a bi-aromatic compound containing both a pyridine and an aniline moiety, serves as a crucial building block in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 4-pyridin-3-ylaniline.

Chemical and Physical Properties

The fundamental physicochemical properties of 4-pyridin-3-ylaniline are summarized in the table below, providing a quick reference for experimental design and consideration.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][3] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 115 - 118 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in Dichloromethane and Ethyl Acetate | [4] |

| pKa | Not available |

Structural Information

The structural identifiers for 4-pyridin-3-ylaniline are essential for database searches, regulatory submissions, and unambiguous communication in scientific literature.

| Identifier | Value | Source |

| IUPAC Name | 4-pyridin-3-ylaniline | [1] |

| SMILES | C1=CC(=CN=C1)C2=CC=C(C=C2)N | [1] |

| InChI | InChI=1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2 | [1][2] |

| InChIKey | DKFDPLVNPGJNDE-UHFFFAOYSA-N | [1] |

| CAS Number | 82261-42-5 | [1][2] |

Experimental Data and Protocols

Synthesis

While specific, detailed experimental protocols for the synthesis of 4-pyridin-3-ylaniline were not found in the provided search results, a general synthetic approach for similar compounds involves a Suzuki coupling reaction. A plausible synthetic workflow is outlined below.

Caption: General Suzuki coupling workflow for the synthesis of 4-pyridin-3-ylaniline.

A typical experimental protocol for a Suzuki coupling reaction would involve the following steps:

-

Reaction Setup: To a reaction vessel, add 3-bromopyridine, 4-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain pure 4-pyridin-3-ylaniline.

Spectroscopic Data

While specific spectra for 4-pyridin-3-ylaniline were not available, related compounds have been characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. For a similar compound, 4-(pyridin-4-yl)aniline, the reported ¹H NMR (400 MHz, d6-DMSO) showed peaks at δ 8.81 (s, 2H), 8.25 (s, 2H), 7.76 (d, J = 8.7 Hz, 2H), and 6.87 (m, 2H).[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic functional group vibrations. The spectrum of aniline shows characteristic N-H stretching bands, while pyridine exhibits ring stretching vibrations.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. For 4-(pyridin-4-yl)aniline, the calculated m/z for [M+H]⁺ was 171.0917, with a measured value of 171.0938.[5][6] Predicted collision cross section values for 4-(pyridin-3-yl)aniline adducts are also available.[9]

Biological Activity and Applications

4-Pyridin-3-ylaniline and its derivatives have garnered significant interest in drug discovery due to their potential as inhibitors of various protein kinases.

Bcr-Abl Inhibition

Derivatives of pyridin-3-yl pyrimidines have been synthesized and evaluated for their inhibitory activity against the Bcr-Abl fusion protein, a key target in the treatment of chronic myeloid leukemia.[10] The aniline moiety is often a key pharmacophoric element in these inhibitors.

Caption: Logical flow from the 4-pyridin-3-ylaniline scaffold to potential anticancer effects.

Hedgehog Signaling Pathway

Analogs such as 4-chloro-3-(pyridin-2-yl)aniline are utilized as intermediates in the synthesis of smoothened (Smo) antagonists.[11] Smo is a critical component of the Hedgehog signaling pathway, which is implicated in various cancers.[12]

Safety Information

4-Pyridin-3-ylaniline is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment should be worn when handling this compound.

Conclusion

4-Pyridin-3-ylaniline is a valuable chemical entity with a well-defined structure and a range of physicochemical properties that make it suitable for various applications in synthetic and medicinal chemistry. Its role as a precursor for potent enzyme inhibitors highlights its importance in drug discovery and development. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted.

References

- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 4-pyridin-3-ylaniline 250mg Maybridge [vietchem.com.vn]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-(PYRIDIN-4-YL)ANILINE CAS#: 13296-04-3 [chemicalbook.com]

- 6. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]

- 7. Mass resolved IR spectroscopy of aniline–water aggregates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Aniline [webbook.nist.gov]

- 9. PubChemLite - 4-(pyridin-3-yl)aniline (C11H10N2) [pubchemlite.lcsb.uni.lu]

- 10. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-chloro-3-(pyridin-2-yl)aniline | 879088-41-2 [chemicalbook.com]

- 12. Buy 4-Chloro-3-(pyridin-2-YL)aniline | 879088-41-2 [smolecule.com]

An In-Depth Technical Guide to 4-Pyridin-3-ylaniline (CAS Number 82261-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridin-3-ylaniline, with CAS number 82261-42-5, is a heterocyclic aromatic amine that has garnered interest within the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to an aniline moiety, positions it as a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential as a modulator of key signaling pathways implicated in oncology and inflammatory diseases. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide leverages data from closely related analogues to present a predictive but thorough resource for researchers.

Chemical and Physical Properties

4-Pyridin-3-ylaniline is a solid, light-yellow crystalline powder at room temperature.[1] Its core structure consists of a pyridine ring attached at its 3-position to the 4-position of an aniline ring. This arrangement of aromatic and heterocyclic systems imparts specific electronic and conformational properties that are attractive for drug design, particularly in the development of kinase inhibitors.

Table 1: Physicochemical Properties of 4-Pyridin-3-ylaniline

| Property | Value | Reference |

| CAS Number | 82261-42-5 | [2][3] |

| Molecular Formula | C₁₁H₁₀N₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 115 - 118 °C | [1] |

| Predicted XlogP | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Table 2: Spectroscopic Data (Representative for Pyridinyl-Aniline Scaffold)

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons (phenyl and pyridyl rings) expected in the range of δ 7.0-9.0 ppm. Amine protons (NH₂) would appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons expected in the range of δ 110-160 ppm. |

| FT-IR (cm⁻¹) | N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and C=C/C=N stretching in the aromatic rings (~1400-1600 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 171.09.[4] |

Synthesis and Experimental Protocols

The most plausible and widely utilized method for the synthesis of 4-Pyridin-3-ylaniline and its analogues is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Workflow

A likely synthetic route involves the coupling of 3-bromopyridine with 4-aminophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol is adapted from established procedures for analogous couplings and may require optimization.

Materials:

-

3-Bromopyridine

-

4-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) if using Pd(OAc)₂)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), 4-aminophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand.

-

Add the degassed solvent system via cannula.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Pyridin-3-ylaniline.

Applications in Drug Development and Biological Activity

The pyridinyl-aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to target protein kinases. These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor

Analogues of 4-Pyridin-3-ylaniline have shown inhibitory activity against several key kinases involved in oncogenic signaling.

Table 3: Potential Kinase Targets for 4-Pyridin-3-ylaniline-Based Inhibitors

| Kinase Target | Associated Pathways | Therapeutic Area | Reference |

| Src Family Kinases | Cell proliferation, survival, migration, angiogenesis | Oncology | [5] |

| c-Jun N-terminal Kinase (JNK) | Inflammatory responses, apoptosis, cell differentiation | Oncology, Inflammatory Diseases | [6] |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Inflammatory responses, apoptosis, cell cycle regulation | Oncology, Inflammatory Diseases | [7] |

Due to the lack of specific bioactivity data for 4-Pyridin-3-ylaniline, the following table presents hypothetical IC₅₀ values to illustrate how such data would be presented.

Table 4: Representative Kinase Inhibition Profile (Hypothetical Data)

| Kinase Target | 4-Pyridin-3-ylaniline IC₅₀ (nM) |

| Src | 150 |

| JNK1 | 250 |

| JNK2 | 300 |

| JNK3 | 180 |

| p38α | 400 |

| p38β | 550 |

Key Signaling Pathways

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways that control cell proliferation, migration, and angiogenesis.[8] Its aberrant activation is frequently observed in various cancers.

The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated in response to various cellular stresses and inflammatory cytokines.[9][10]

Similar to the JNK pathway, the p38 MAPK pathway is activated by stress and inflammatory signals, regulating processes like inflammation, apoptosis, and cell cycle progression.[7][11]

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

Workflow:

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compound (4-Pyridin-3-ylaniline) dissolved in DMSO

-

384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the diluted compound, purified kinase, and kinase-specific substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves converting the ADP produced into a detectable signal.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

4-Pyridin-3-ylaniline is a versatile chemical entity with significant potential as a building block in drug discovery, particularly for the development of kinase inhibitors. While specific biological and comprehensive spectral data for this compound are not extensively documented, this guide provides a robust framework based on its chemical properties and the activities of structurally related molecules. The outlined synthetic and biological assay protocols offer a solid starting point for researchers aiming to explore the therapeutic potential of this and similar pyridinyl-aniline scaffolds. Further investigation into the specific biological activities of 4-Pyridin-3-ylaniline is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. 4-pyridin-3-ylaniline 250mg Maybridge [vietchem.com.vn]

- 2. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 82261-42-5 Cas No. | 4-(Pyridin-3-yl)aniline | Apollo [store.apolloscientific.co.uk]

- 4. PubChemLite - 4-(pyridin-3-yl)aniline (C11H10N2) [pubchemlite.lcsb.uni.lu]

- 5. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use [benchchem.com]

- 6. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(3-pyridyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(3-pyridyl)aniline, a key building block in medicinal chemistry. We will explore its chemical identity, physicochemical properties, detailed synthetic methodologies, and its significant role as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Synonyms

The compound with the common name 4-(3-pyridyl)aniline is systematically named according to IUPAC nomenclature. A comprehensive list of its identifiers and synonyms is provided below.

| Identifier Type | Value |

| IUPAC Name | 4-(pyridin-3-yl)aniline |

| CAS Number | 82261-42-5 |

| Molecular Formula | C₁₁H₁₀N₂ |

| Synonyms | 3-(4-Aminophenyl)pyridine |

| 4-(3-Pyridinyl)aniline | |

| 4-(3-PYRIDYL) Aniline | |

| Benzenamine, 4-(3-pyridinyl)- |

Physicochemical and Computed Properties

The following table summarizes key physicochemical and computed properties for 4-(pyridin-3-yl)aniline, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 170.21 g/mol | PubChem[1] |

| Exact Mass | 170.084398327 Da | PubChem[1] |

| XLogP3-AA | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |

Experimental Protocols and Synthesis

The synthesis of 4-(pyridin-3-yl)aniline is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. An alternative conceptual pathway involves the reduction of a nitro-aromatic precursor.

Suzuki-Miyaura Cross-Coupling Protocol

This method is a highly efficient and widely used strategy for forming the C-C bond between the aniline and pyridine rings. The following is a generalized protocol adapted from the synthesis of structurally similar compounds.[2]

Reaction Scheme: (4-Bromoaniline) + (Pyridine-3-boronic acid) --[Pd Catalyst, Base]--> 4-(pyridin-3-yl)aniline

Materials:

-

4-Bromoaniline (1.0 equivalent)

-

Pyridine-3-boronic acid (1.1 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, DMF, Toluene)

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times.

-

Reagent Addition: To the flask, add 4-bromoaniline, pyridine-3-boronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

The logical workflow for this synthesis is depicted in the diagram below.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Synthesis via Reduction of a Nitro Precursor

A plausible alternative route involves the synthesis of a nitro-intermediate, 3-(4-nitrophenyl)pyridine, followed by its chemical reduction.

Reaction Scheme:

-

(4-Bromonitrobenzene) + (Pyridine-3-boronic acid) --[Pd Catalyst, Base]--> 3-(4-Nitrophenyl)pyridine

-

3-(4-Nitrophenyl)pyridine --[Reducing Agent]--> 4-(pyridin-3-yl)aniline

Procedure (Step 2 - Reduction):

-

Dissolution: Dissolve the 3-(4-nitrophenyl)pyridine intermediate in a suitable solvent like ethanol or ethyl acetate.

-

Reagent Addition: Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C).[3]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up: If using SnCl₂, carefully neutralize the acidic mixture with a base (e.g., saturated NaHCO₃ or NaOH solution). Extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

-

Purification: Dry and concentrate the organic extracts. Purify the crude product by column chromatography or recrystallization.

Application in Drug Development: A Kinase Inhibitor Scaffold

The 4-(pyridin-3-yl)aniline moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in potent, biologically active compounds, particularly kinase inhibitors.[4][5] While the molecule itself may not be a potent inhibitor, it serves as a crucial starting point for the synthesis of drugs targeting protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[6][7]

Derivatives of this scaffold are found in inhibitors of various kinases, including Bcr-Abl and c-Jun N-terminal kinase (JNK).[6][8] The pyridine nitrogen typically acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket. The aniline nitrogen provides a versatile attachment point for adding other chemical groups that can enhance potency and selectivity.[4]

Generic Kinase Signaling Pathway and Inhibition

The diagram below illustrates a simplified generic signaling pathway for a receptor tyrosine kinase (RTK), a frequent target for inhibitors. The pathway shows how extracellular signals lead to intracellular signaling cascades (like the MAPK pathway) that regulate cell proliferation and survival. Inhibitors derived from the 4-(pyridin-3-yl)aniline scaffold block this process by competing with ATP for its binding site on the kinase.

Caption: Inhibition of a generic RTK signaling pathway.

References

- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility and Stability Profile of 4-Pyridin-3-ylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to establishing the solubility and stability profile of 4-Pyridin-3-ylaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on detailed, industry-standard experimental protocols and data presentation templates. The quantitative tables herein are illustrative and intended to be populated with data generated by the user.

Executive Summary

4-Pyridin-3-ylaniline is a biphenyl-like heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development and application. This guide outlines the necessary experimental procedures to fully characterize the aqueous solubility, pH-dependent solubility, and stability profile of 4-Pyridin-3-ylaniline under various stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of 4-Pyridin-3-ylaniline

A summary of known and predicted physicochemical properties of 4-Pyridin-3-ylaniline is presented below. These values serve as a baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |

| Molecular Weight | 170.21 g/mol | PubChem[1] |

| Appearance | Crystalline powder | ChemicalBook[2] |

| Melting Point | 182°C | ChemicalBook[2] |

| pKa (predicted) | 5.54 ± 0.10 | ChemicalBook[2] |

| LogP (predicted) | 1.8 | PubChem[1] |

Aqueous and pH-Dependent Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For ionizable compounds such as 4-Pyridin-3-ylaniline, solubility can be significantly influenced by pH.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of 4-Pyridin-3-ylaniline in various aqueous media, as recommended by the World Health Organization (WHO).

3.1.1 Materials and Equipment

-

4-Pyridin-3-ylaniline (solid)

-

pH buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge

-

Validated HPLC-UV or LC-MS/MS method for quantification

-

pH meter

3.1.2 Procedure

-

Add an excess amount of solid 4-Pyridin-3-ylaniline to a series of vials, each containing a known volume of a specific pH buffer. A visual excess of solid should remain at the bottom of the vial.

-

Seal the vials and place them in an orbital shaker set at 37 °C.

-

Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of dissolved 4-Pyridin-3-ylaniline using a validated HPLC-UV or LC-MS/MS method.

-

Measure the pH of the remaining supernatant to confirm that it has not significantly changed during the experiment.

-

Perform each experiment in triplicate.

Data Presentation: pH-Dependent Solubility of 4-Pyridin-3-ylaniline

The results from the solubility experiments should be tabulated as follows:

| pH of Media | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | [Experimental Data] | [Experimental Data] |

| 4.5 | 37 | [Experimental Data] | [Experimental Data] |

| 6.8 | 37 | [Experimental Data] | [Experimental Data] |

| 7.4 | 37 | [Experimental Data] | [Experimental Data] |

| 9.0 | 37 | [Experimental Data] | [Experimental Data] |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Stability testing is essential to understand how the quality of 4-Pyridin-3-ylaniline varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][3][4]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

4.1.1 Materials and Equipment

-

4-Pyridin-3-ylaniline

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV-Vis spectrophotometer or photostability chamber

-

Oven

-

Validated stability-indicating HPLC-UV or LC-MS/MS method

4.1.2 Procedure

-

Acid Hydrolysis: Dissolve 4-Pyridin-3-ylaniline in a solution of 0.1 M HCl and heat at 80°C for a specified time.

-

Base Hydrolysis: Dissolve 4-Pyridin-3-ylaniline in a solution of 0.1 M NaOH and heat at 80°C for a specified time.

-

Oxidative Degradation: Dissolve 4-Pyridin-3-ylaniline in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose solid 4-Pyridin-3-ylaniline to dry heat (e.g., 105°C) in an oven.

-

Photostability: Expose solid 4-Pyridin-3-ylaniline to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

Experimental Protocol: ICH Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the drug substance.[5][6]

4.2.1 Materials and Equipment

-

4-Pyridin-3-ylaniline packaged in a container-closure system simulating the proposed storage and distribution packaging.

-

Stability chambers with controlled temperature and relative humidity (RH).

-

Validated stability-indicating HPLC-UV or LC-MS/MS method.

4.2.2 Procedure

-

Place samples of 4-Pyridin-3-ylaniline in stability chambers under the following conditions:

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

Data Presentation: Stability of 4-Pyridin-3-ylaniline

4.3.1 Forced Degradation Results

| Stress Condition | Duration | Assay of 4-Pyridin-3-ylaniline (%) | Major Degradants (% Peak Area) |

| 0.1 M HCl, 80°C | [Time] | [Experimental Data] | [Experimental Data] |

| 0.1 M NaOH, 80°C | [Time] | [Experimental Data] | [Experimental Data] |

| 3% H₂O₂, RT | [Time] | [Experimental Data] | [Experimental Data] |

| Dry Heat, 105°C | [Time] | [Experimental Data] | [Experimental Data] |

| Photostability | 1.2M lux hr | [Experimental Data] | [Experimental Data] |

4.3.2 Long-Term Stability Results (25°C/60% RH)

| Time (months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | [Initial Data] | [Initial Data] | [Initial Data] |

| 3 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 6 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 9 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 12 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 18 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 36 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Workflow for Stability-Indicating Method Development

Caption: Workflow for Stability-Indicating Method Development.

Putative Metabolic Pathway

While no specific signaling pathways for 4-Pyridin-3-ylaniline have been reported, the metabolism of structurally related aminopyridines can provide insights into its potential biotransformation. Studies on 4-aminopyridine have shown that it undergoes limited metabolism, primarily through hydroxylation followed by sulfation.[3][4] The cytochrome P450 enzyme CYP2E1 has been implicated in the hydroxylation step.[3][4] A putative metabolic pathway for 4-Pyridin-3-ylaniline is proposed below.

Caption: Putative Metabolic Pathway for 4-Pyridin-3-ylaniline.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of 4-Pyridin-3-ylaniline. By following the detailed experimental protocols and utilizing the provided data presentation templates, researchers and drug development professionals can generate the necessary data to support further development of this compound. The outlined procedures are aligned with international regulatory expectations, ensuring that the generated data will be robust and reliable. Further studies are warranted to elucidate the specific biological targets and signaling pathways of 4-Pyridin-3-ylaniline.

References

- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Pyridin-3-Yloxy)Aniline | C11H10N2O | CID 3159631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 4-Pyridin-3-ylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-pyridin-3-ylaniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, and antimicrobial potential of these derivatives. It is designed to be a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and visual representations of key pathways and workflows to aid in the ongoing development of novel therapeutics based on this versatile molecular framework.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 4-pyridin-3-ylaniline have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2] The pyridine ring often acts as a hinge-binding motif within the ATP-binding pocket of kinases, while the aniline moiety provides a versatile point for substitution to enhance potency and selectivity.[2]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of various 4-pyridin-3-ylaniline and related derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of their potency.

Table 1: Anticancer Activity of Pyridine and Aniline Derivatives against Breast Cancer Cell Lines

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 1 | Pyrazolo[4,3-c]hexahydropyridine | MDA-MB-231 | 4.2 | [3] |

| 2 | Pyrazolo[4,3-c]hexahydropyridine | MCF-7 | 2.4 | [3] |

| 3 | Styrylimidazo[1,2-a]pyridine | MDA-MB-231 | 12.12 ± 0.54 | [3] |

| 4 | Styrylimidazo[1,2-a]pyridine | MCF-7 | 9.59 ± 0.7 | [3] |

| 5 | Pyridazine Derivative | MDA-MB-231 | 0.99 ± 0.03 | [3] |

| 6 | Pyridazine Derivative | T-47D | 0.43 ± 0.01 | [3] |

| 7 | Pyrimidine Derivative | MCF-7 | 0.33 ± 0.24 | [3] |

Table 2: Anticancer Activity of Pyridine and Aniline Derivatives against Lung Cancer Cell Lines

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 8 | Pyrimidine-based acetamide | A549 | < 3.9 | [4] |

| 9 | 1,3,4-Oxadiazole-triazine | A549 | 23.9 | [5] |

| 10 | Benzothiazole Aniline | A549 | 100.16 ± 8.4 | [6] |

Table 3: Anticancer Activity of Pyridine and Aniline Derivatives against Colon Cancer Cell Lines

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 11 | Thiosemicarbazone Derivative | HT-29 | 6.7 ± 0.7 | [7] |

| 12 | Thiosemicarbazone Derivative | SW620 | 8.3 ± 0.3 | [7] |

| 13 | Triazolotriazine Derivative | HT-29 | 8.92 (72h) | [8] |

| 14 | Benzothiazole Aniline | HT-29 | 29.9 ± 0.3 | [6] |

Targeted Signaling Pathway: MAPK Pathway

A frequently implicated target of 4-pyridin-3-ylaniline derivatives is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10][11] This pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the MAPK cascade, which is a common target for kinase inhibitors based on the pyridinyl-aniline scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Test compounds (4-pyridin-3-ylaniline derivatives)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the exponential growth phase.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some pyridine derivatives have demonstrated anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[12][13]

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of selected pyridine derivatives, with IC50 values for COX-2 inhibition.

Table 4: Anti-inflammatory Activity of Pyridine Derivatives

| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |

| 15 | Pyrano[2,3-d]pyrimidine | COX-2 | 0.04 ± 0.09 | [14] |

| 16 | Pyrano[2,3-d]pyrimidine | COX-2 | 0.04 ± 0.02 | [14] |

| 17 | 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidine | COX-2 | 0.36 | [14] |

| 18 | 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidine | COX-2 | 0.29 | [14] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 to screen for potential inhibitors.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. A specific probe produces a fluorescent signal proportional to the amount of Prostaglandin G2.

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Test compounds (4-pyridin-3-ylaniline derivatives)

-

COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid according to the kit manufacturer's instructions.

-

-

Inhibitor Preparation:

-

Dissolve test compounds in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test inhibitors at 10 times the final desired concentration in COX Assay Buffer.

-

-

Assay Reaction:

-

To a 96-well plate, add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme) to each well.

-

Add 10 µL of the diluted test inhibitor or vehicle (for control wells) to the respective wells.

-

Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Determine the rate of the reaction from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine and aniline derivatives have been explored for their potential to combat bacterial and fungal infections.[15][16][17][18][19]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyridine and aniline derivatives against representative bacterial and fungal strains.

Table 5: Antimicrobial Activity of Pyridine and Aniline Derivatives

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 19 | Pyridine Derivative | Escherichia coli K12 | 0.2 - 1.3 | [15] |

| 20 | Halogenated Aniline | Escherichia coli | > 800 | [19] |

| 21 | 3-(Pyridine-3-yl)-2-oxazolidinone | Staphylococcus aureus | 32 - 64 | [17] |

| 22 | Alkyl Pyridinol | Staphylococcus aureus | 0.5 - 1 | [16] |

| 23 | Acridine Derivative | Candida albicans | 60 | [20] |

| 24 | 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide | Candida albicans | 25 - 100 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (4-pyridin-3-ylaniline derivatives)

-

Standard antimicrobial agents (positive controls)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

-

Compound Dilution:

-

Perform serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

-

Inoculation:

-

Inoculate each well containing the diluted compound with the standardized microbial suspension.

-

Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.

-

Conclusion and Future Directions

The 4-pyridin-3-ylaniline scaffold and its derivatives represent a highly promising class of compounds with diverse biological activities. The data and protocols presented in this guide highlight their significant potential in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationship studies suggest that modifications to both the pyridine and aniline rings can be strategically employed to optimize potency and selectivity.

Future research should focus on the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical development. The experimental methodologies outlined herein provide a robust framework for the continued exploration of this versatile chemical scaffold in the quest for novel and effective therapeutic agents.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 9. benchchem.com [benchchem.com]

- 10. upcommons.upc.edu [upcommons.upc.edu]

- 11. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Pyridin-3-ylaniline: From Synthesis to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-ylaniline, a biaryl amine comprised of a pyridine ring linked to an aniline moiety, has emerged as a significant structural motif in the field of medicinal chemistry. Its importance lies in its role as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This guide provides a comprehensive overview of the history, synthesis, and biological significance of 4-Pyridin-3-ylaniline, with a focus on its application in the design of kinase inhibitors. The strategic combination of a hydrogen-bond-accepting pyridine nitrogen and a readily functionalizable aniline ring makes it a versatile building block for the development of novel therapeutic agents.[1][2]

Discovery and History

While a singular seminal publication detailing the initial discovery of 4-Pyridin-3-ylaniline (CAS No. 82261-42-5) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyridinylaniline derivatives in medicinal chemistry.[3][4][5][6] The recognition of the pyridine-aniline core as a key pharmacophore, particularly in the development of kinase inhibitors, has led to its widespread synthesis and application in drug discovery programs. The 4-(pyridin-4-yl)aniline scaffold, a close structural analog, is a well-established component of numerous kinase inhibitors, highlighting the significance of this class of compounds.[1][7] The primary utility of 4-Pyridin-3-ylaniline has been as a crucial synthetic intermediate for creating more complex molecules with desired pharmacological activities.[2]

Synthesis of 4-Pyridin-3-ylaniline

The most common and versatile method for the synthesis of 4-Pyridin-3-ylaniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction efficiently forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 3-bromopyridine is coupled with 4-aminophenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-Bromopyridine (1.0 eq)

-

4-Aminophenylboronic acid (1.2 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add 3-bromopyridine, 4-aminophenylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-Pyridin-3-ylaniline.[8]

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol [5] |

| CAS Number | 82261-42-5[3][4][5][6][9] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |

| Amine (-NH₂) | 4.99 (br s, 2H) |

| Aromatic | 8.77 (d, 1H), 8.08 (d, 1H), 7.38-7.26 (m, 2H), 7.17 (d, 1H), 6.95 (d, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |

| Aromatic | 147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1 |

Note: NMR data is representative and based on similar structures. Actual chemical shifts may vary.[10]

Biological Significance and Applications

The 4-pyridinylaniline scaffold is a cornerstone in the design of protein kinase inhibitors.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Kinase Inhibition Mechanism

The pyridine nitrogen of the 4-pyridinylaniline moiety typically acts as a hydrogen bond acceptor, forming a critical interaction with the "hinge region" of the kinase's ATP-binding pocket. The aniline portion provides a vector for chemical modification, allowing for the introduction of various substituents that can interact with other regions of the ATP-binding site, thereby enhancing potency and selectivity.[1][2]

Biological Activities of Related Derivatives

While specific quantitative biological data for the parent 4-Pyridin-3-ylaniline is not extensively published, numerous derivatives have been synthesized and evaluated for their therapeutic potential, primarily as anticancer agents.

| Derivative Class | Target Kinase(s) | Representative IC₅₀ Values | Cellular Activity | Reference |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2/cyclin A2 | 64.42 nM (for compound 7l) | Antiproliferative activity against various cancer cell lines (IC₅₀ = 0.83 - 8.61 µM) | [11] |

| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives | PI3K | - | Antiproliferative activity against HCC827 cells (IC₅₀ = 1.12 µM for compound 7i) | [12] |

| Pyridine-Ureas | VEGFR-2 | 3.93 µM (for compound 8e) | Antiproliferative activity against MCF-7 cells (IC₅₀ = 0.22 µM for compound 8e) | [13] |

| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src kinase | Potent enzymatic and cellular activity | In vivo anti-tumor activity | [14] |

Conclusion

4-Pyridin-3-ylaniline stands as a testament to the power of privileged scaffolds in modern drug discovery. While its own history is intertwined with the broader development of pyridinylaniline-based kinase inhibitors, its utility as a versatile synthetic intermediate is well-established. The straightforward and efficient synthesis, coupled with the inherent ability of its derivatives to potently and selectively inhibit key protein kinases, ensures that 4-Pyridin-3-ylaniline will remain a valuable tool for medicinal chemists in the ongoing quest for novel and effective therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 82261-42-5|4-Pyridin-3-ylaniline|BLD Pharm [bldpharm.com]

- 5. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(3-PYRIDYL)ANILINE | 82261-42-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 82261-42-5 Cas No. | 4-(Pyridin-3-yl)aniline | Apollo [store.apolloscientific.co.uk]

- 10. rsc.org [rsc.org]

- 11. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Hazards and Safety Information for 4-pyridin-3-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this chemical.

Chemical Identification

-

Chemical Name: 4-pyridin-3-yl-phenylamine

-

Synonyms: 4-(Pyridin-3-yl)aniline, 4-(3-Pyridyl)aniline, 3-(4-Aminophenyl)pyridine[1]

-

CAS Number: 82261-42-5[1]

-

Molecular Formula: C₁₁H₁₀N₂[1]

-

Molecular Weight: 170.21 g/mol [1]

Hazard Identification and Classification

The following tables summarize the hazard information for 4-pyridin-3-yl-phenylamine based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Pictograms and Signal Word

| Pictogram | Signal Word |

|

| Warning [1] |

GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H332 | Harmful if inhaled[1] |

| H335 | May cause respiratory irritation[1] |

GHS Precautionary Statements

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Response | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P330 | Rinse mouth.[4] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Determination

The toxicological data for 4-pyridin-3-yl-phenylamine and similar chemicals are determined through a combination of in vitro, in vivo, and in silico methods.

In Silico Assessment: Quantitative Structure-Activity Relationship (QSAR)

Some toxicological endpoints for this compound may be predicted using Quantitative Structure-Activity Relationship (QSAR) models.[5]

-

Methodology: QSAR is a computational modeling technique that correlates the structural and physicochemical properties of a chemical with its biological activity or toxicity.[5][6] By comparing the structure of 4-pyridin-3-yl-phenylamine to a large database of compounds with known toxicological profiles, models can predict its potential hazards.[7] This approach is often used as a screening tool to prioritize chemicals for further testing and to reduce the reliance on animal testing.[5][7] The process involves:

-

Defining the chemical structure of 4-pyridin-3-yl-phenylamine.

-

Calculating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties.

-

Using a statistical model (e.g., regression, machine learning) trained on a dataset of similar chemicals with known toxicity to predict the endpoint of interest (e.g., skin irritation, acute toxicity).[6]

-

Defining the applicability domain of the model to ensure the prediction is reliable.[7]

-

In Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Model

To assess the potential for skin irritation (GHS Category 2), in vitro methods using reconstructed human epidermis (RhE) models, such as the EpiDerm™ Skin Irritation Test (SIT), are employed. These methods are recognized by regulatory bodies as replacements for traditional animal testing.[8][9][10]

-

Methodology:

-

Tissue Culture: Three-dimensional RhE models, which consist of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis, are used.[8]

-

Exposure: The test chemical (4-pyridin-3-yl-phenylamine) is applied topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[8] A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are run in parallel.[8]

-

Post-Incubation: After exposure, the chemical is washed off, and the tissues are incubated for a prolonged period (e.g., 42 hours) to allow for the development of cytotoxic effects.[11]

-

Viability Assay: Cell viability is measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and quantified spectrophotometrically.[11]

-

Classification: The substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[10]

-

In Vitro Eye Irritation Testing: Reconstructed Human Cornea-like Epithelium (RhCE) Model

To assess the potential for serious eye irritation (GHS Category 2A), in vitro tests using reconstructed human cornea-like epithelial (RhCE) models, such as the EpiOcular™ Eye Irritation Test (EIT), are utilized.[12]

-

Methodology:

-

Tissue Culture: The test system uses a three-dimensional RhCE model composed of normal, human-derived cells that have formed a non-keratinized epithelium mimicking the human cornea.[12]

-

Exposure: The test chemical is applied to the surface of the RhCE tissues in duplicate for a specified duration (e.g., 6 hours for solids).[13]

-

Post-Incubation and Viability Assay: Following exposure and rinsing, the tissues are incubated, and cell viability is determined using the MTT assay, similar to the skin irritation protocol.[12]

-

Classification: A chemical is classified as an eye irritant if the tissue viability falls below a predefined threshold (e.g., ≤ 60%) relative to the negative control.[13]

-

Visualizations

Caption: Workflow for Chemical Hazard Assessment.

Caption: General Toxicity Pathway for Aniline Derivatives.

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stopped, administer artificial respiration. Call a poison center or doctor immediately.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or ophthalmologist.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[14]

Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents. Store in a locked-up area accessible only to authorized personnel.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways. Waste material must be disposed of as hazardous waste.

References

- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. stonhard.ca [stonhard.ca]

- 4. chem-space.com [chem-space.com]

- 5. QSAR Modelling – ToxMinds [toxminds.com]

- 6. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. sterlab-store.com [sterlab-store.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. kishida.co.jp [kishida.co.jp]

Methodological & Application

Synthesis of 4-Pyridin-3-ylaniline via Suzuki Coupling: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-pyridin-3-ylaniline, a valuable building block in medicinal chemistry, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol outlines the reaction between 4-bromoaniline and 3-pyridinylboronic acid, offering insights into optimized reaction conditions, catalyst selection, and purification methods. This application note also includes a summary of the pharmacological significance of the 4-pyridin-3-ylaniline scaffold, quantitative data from various synthetic approaches, and detailed experimental procedures to ensure reproducibility.

Introduction

The 4-pyridin-3-ylaniline moiety is a privileged scaffold in drug discovery, forming the core structure of numerous kinase inhibitors and other pharmacologically active agents.[1][2] The pyridine ring can serve as a hydrogen bond acceptor, interacting with the hinge region of kinase ATP-binding sites, while the aniline group provides a versatile point for further functionalization to enhance potency and selectivity.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a direct and efficient route to synthesize biaryl compounds like 4-pyridin-3-ylaniline.[3][4] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound in the presence of a base.

Synthesis of 4-Pyridin-3-ylaniline

The synthesis of 4-pyridin-3-ylaniline is achieved via the Suzuki-Miyaura coupling of 4-bromoaniline with 3-pyridinylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Reaction Scheme

Caption: General scheme for the synthesis of 4-Pyridin-3-ylaniline.

Optimization of Reaction Conditions

The successful synthesis of 4-pyridin-3-ylaniline via Suzuki coupling is highly dependent on the careful selection of reaction parameters. Below is a summary of various conditions reported in the literature for the coupling of 4-bromoaniline and its derivatives with arylboronic acids.

| Aryl Halide | Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (0.01) | None | K₂CO₃ (2.0) | DMF/H₂O | 120 | 0.5 | 98 | [5] |

| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.01) | None | K₂CO₃ (2.0) | DMF/H₂O | 120 | 0.5 | 99 | [5] |

| 4-Bromoaniline | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.01) | None | K₂CO₃ (2.0) | DMF/H₂O | 120 | 1 | 96 | [5] |

| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid (0.045) | None | K₂CO₃ (2.0) | IPA | 90 | 12 | 62 | [6] |

| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (3.0) | MeCN/H₂O (4:1) | 80 | 1-2 | Up to 90 | [7] |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to good | [8] |

Experimental Protocols

General Procedure for Suzuki Coupling

The following is a general protocol for the synthesis of 4-pyridin-3-ylaniline. Optimization of catalyst, base, solvent, and temperature may be required to achieve the best results.

Materials:

-

4-Bromoaniline

-

3-Pyridinylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 equiv.), 3-pyridinylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

In a separate vial, weigh the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the Schlenk flask with an inert gas three times.

-

Add the anhydrous, degassed solvent to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization Data for 4-Pyridin-3-ylaniline

1H NMR (400 MHz, CDCl₃): δ 3.68 (s, 2H, NH₂), 6.77 (d, J= 8 Hz, 2H, ArH), 6.89 (t, J= 7.3 Hz, 1H, ArH), 7.28 (t, J= 7.3 Hz, 2H, ArH).[9]

13C NMR (100 MHz, CDCl₃): δ 115.24, 118.76, 129.43, 146.59.[9]

Mass Spectrometry (MS):

-

Molecular Formula: C₁₁H₁₀N₂

-

Molecular Weight: 170.21 g/mol

-

Monoisotopic Mass: 170.0844 Da

Visualizing the Workflow and Catalytic Cycle

Experimental Workflow